![molecular formula C12H11N3 B11901635 2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
2,7-dimethyl-1H-imidazo[4,5-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1H-imidazo[4,5-f]quinoline is a heterocyclic aromatic organic compound. It belongs to the class of imidazoquinolines, which are known for their diverse biological activities. This compound features a fused ring system consisting of an imidazole ring and a quinoline ring, with two methyl groups attached at the 2 and 7 positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-5,6-diamine with suitable aldehydes under acidic or basic conditions. For instance, the Weidenhagen reaction involves the condensation of quinoline-5,6-diamine with thiophene-2-carbaldehyde . The reaction is carried out in the presence of a base such as potassium hydroxide in dimethyl sulfoxide, leading to the formation of the desired imidazoquinoline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethyl-1H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of methyl groups allows for oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of this compound-3,4-dione.
Reduction: Formation of this compound-3,4-dihydro.
Substitution: Formation of various substituted imidazoquinolines depending on the reagents used.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-1H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline involves its interaction with various molecular targets. It can bind to DNA and induce DNA damage, leading to mutations and cell death . This property is particularly useful in its antitumor activity. Additionally, it can inhibit specific enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Known for its mutagenic properties and ability to induce DNA damage.
2-(2-Thienyl)-1H-imidazo[4,5-f]quinoline: Synthesized via the Weidenhagen reaction and studied for its biological activities.
Uniqueness: 2,7-Dimethyl-1H-imidazo[4,5-f]quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11N3 |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
2,7-dimethyl-6H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H11N3/c1-7-3-4-9-10(13-7)5-6-11-12(9)15-8(2)14-11/h3-6,13H,1-2H3 |
Clave InChI |
UUSTZNAQGVWPIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C(=CC=C3C2=NC(=N3)C)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





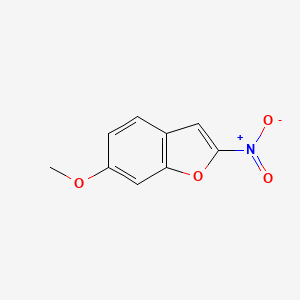
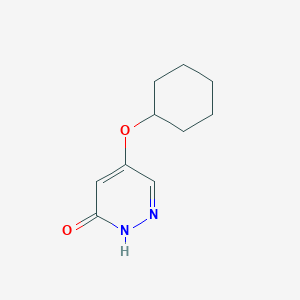

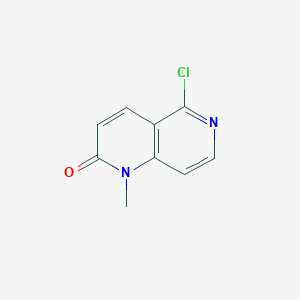

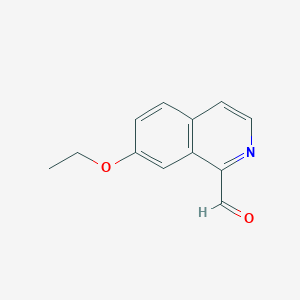



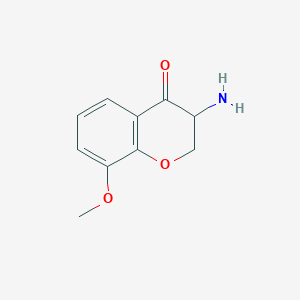
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)
